molecular formula C14H18Cl2N2O B1419462 8-(4-Piperidinyloxy)quinoline dihydrochloride CAS No. 1185297-61-3

8-(4-Piperidinyloxy)quinoline dihydrochloride

Cat. No. B1419462
M. Wt: 301.2 g/mol
InChI Key: FWGWDPQQPJCLDZ-UHFFFAOYSA-N
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Description

8-(4-Piperidinyloxy)quinoline dihydrochloride, also known as 8-PQD, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a small molecule that can be synthesized from simple starting materials and is relatively easy to handle. 8-PQD has a wide range of properties that make it an attractive choice for research purposes. Its unique structure and properties make it an ideal candidate for a variety of applications, including drug delivery, gene expression, and cell imaging.

Scientific Research Applications

Antiproliferative Potential

8-(4-Piperidinyloxy)quinoline dihydrochloride has shown promising results in antiproliferative studies. A class of indeno[1,2-c]quinoline derivatives, which are structurally similar, have been evaluated for their antiproliferative activities. These compounds have demonstrated significant cytotoxic activities against various cancer cell lines, with some showing more potency than known anticancer drugs like camptothecin. They have been observed to induce DNA fragmentation through activation of caspase-3 and other mechanisms, suggesting potential use in cancer treatment (Tseng et al., 2010).

Antiparasitic and Antimalarial Activities

Quinoline derivatives, including those structurally related to 8-(4-Piperidinyloxy)quinoline dihydrochloride, have been studied for their antiparasitic properties. These compounds have shown effectiveness against Toxoplasma gondii, with some even outperforming traditional antiparasitic drugs like chloroquine. This highlights their potential in treating parasitic infections (Kadri et al., 2014).

Chemotherapeutic Applications

Quinoline derivatives are being explored for their chemotherapeutic applications. For instance, mefloquine hydrochloride, a compound with a quinoline structure, has been used as an alternative treatment for multi-drug-resistant malaria. Its structural analysis and antimalarial properties suggest potential applications in chemotherapy (Karle & Karle, 1991).

Asthma Treatment

Certain pyrrolo[3,2,1-ij]quinoline derivatives, similar to 8-(4-Piperidinyloxy)quinoline dihydrochloride, have been synthesized and found to possess activities against histamine, platelet activating factor, and leukotrienes, which are crucial in asthma management. This suggests a potential therapeutic application in asthma treatment (Paris et al., 1995).

Anticonvulsant and Antihypertensive Properties

Some 8-substituted quinolines have demonstrated excellent anticonvulsant and antihypertensive activities. This suggests the potential of quinoline derivatives, including 8-(4-Piperidinyloxy)quinoline dihydrochloride, in treating neurological and cardiovascular disorders (Muruganantham et al., 2004).

Anticancer Properties

Quinoline derivatives have shown potential in anticancer studies. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues have demonstrated considerable antiproliferative effects on human cancer cell lines, suggesting a possible pathway for cancer drug discovery (Harishkumar et al., 2018).

Anti-Corrosion Properties

Certain 8-hydroxyquinoline derivatives have been investigated for their anti-corrosion effectiveness on mild steel in acidic media. This indicates the potential use of quinoline derivatives in industrial applications, particularly in corrosion prevention (Douche et al., 2020).

properties

IUPAC Name

8-piperidin-4-yloxyquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c1-3-11-4-2-8-16-14(11)13(5-1)17-12-6-9-15-10-7-12;;/h1-5,8,12,15H,6-7,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGWDPQQPJCLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Piperidinyloxy)quinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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